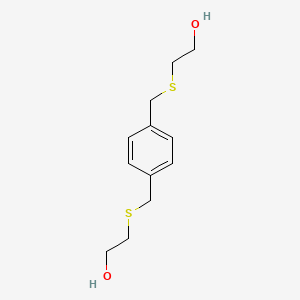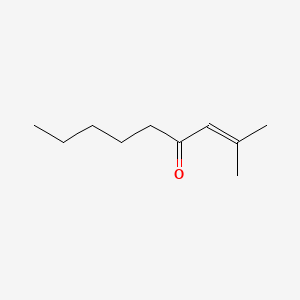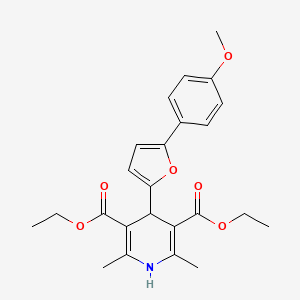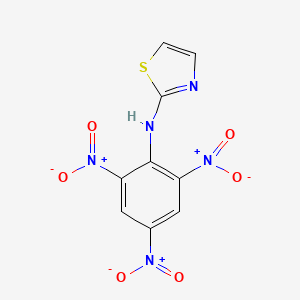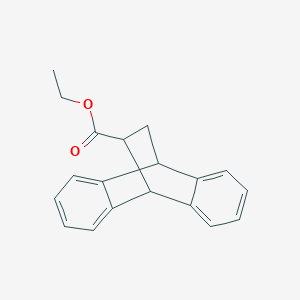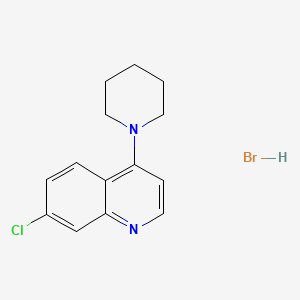
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in dimethylformamide (DMF) with potassium carbonate as a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is studied for its antimicrobial and antimalarial properties. It has shown potential in inhibiting the growth of certain bacteria and parasites.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. It is also studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the DNA replication process of bacteria, leading to cell death. For its antimalarial activity, the compound targets the heme detoxification pathway in the malaria parasite, preventing the parasite from neutralizing toxic heme molecules.
相似化合物的比较
- 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
- 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
- 4-(2-methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
Comparison: While these compounds share a similar quinoline core structure, their substituents at the 4-position vary, leading to differences in their biological activities and chemical properties. For example, the presence of a piperidinyl group in 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide enhances its antimicrobial activity compared to its analogs with different substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable intermediate in chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its properties and mechanisms of action will continue to uncover new uses and benefits of this compound.
属性
CAS 编号 |
853344-06-6 |
|---|---|
分子式 |
C14H16BrClN2 |
分子量 |
327.65 g/mol |
IUPAC 名称 |
7-chloro-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17;/h4-7,10H,1-3,8-9H2;1H |
InChI 键 |
WVDZWZALAUZKES-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
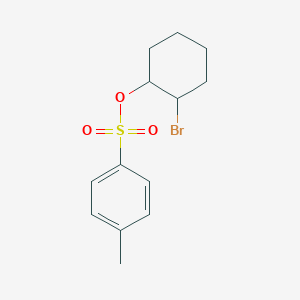
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
